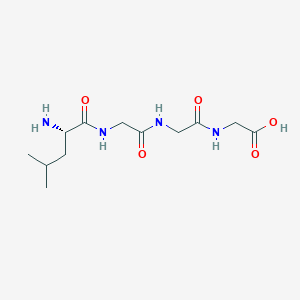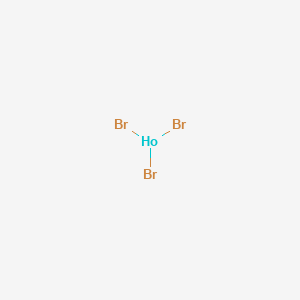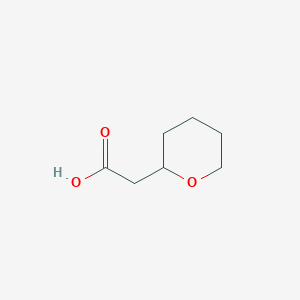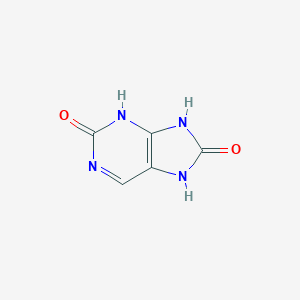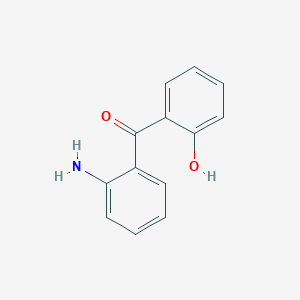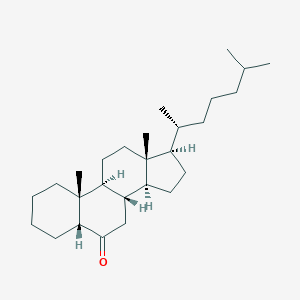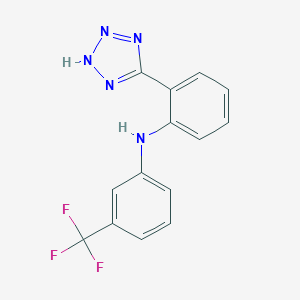
1H-Tetrazole, 5-(o-(alpha,alpha,alpha-trifluoro-m-toluidino)phenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Tetrazole, 5-(o-(alpha,alpha,alpha-trifluoro-m-toluidino)phenyl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a tetrazole derivative that has a trifluoromethylphenyl group attached to it. This compound has been used in scientific research for its unique properties and potential applications in fields such as medicine, materials science, and analytical chemistry.
Wirkmechanismus
The mechanism of action of 1H-Tetrazole, 5-(o-(alpha,alpha,alpha-trifluoro-m-toluidino)phenyl)- is not fully understood. However, it is believed that this compound exerts its effects by interacting with specific enzymes or receptors in the body. This interaction can lead to changes in cellular processes, which may ultimately result in the desired therapeutic effect.
Biochemische Und Physiologische Effekte
1H-Tetrazole, 5-(o-(alpha,alpha,alpha-trifluoro-m-toluidino)phenyl)- has been shown to have various biochemical and physiological effects. In one study, this compound was found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, this compound has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1H-Tetrazole, 5-(o-(alpha,alpha,alpha-trifluoro-m-toluidino)phenyl)- in lab experiments include its unique properties and potential applications in various fields. However, there are also limitations to using this compound, including its potential toxicity and the need for specialized equipment and expertise to handle it safely.
Zukünftige Richtungen
There are many potential future directions for research on 1H-Tetrazole, 5-(o-(alpha,alpha,alpha-trifluoro-m-toluidino)phenyl)-. One area of interest is the development of new drugs for the treatment of cancer and other diseases. Additionally, this compound may have applications in the development of new materials with unique properties. Further research is also needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion
1H-Tetrazole, 5-(o-(alpha,alpha,alpha-trifluoro-m-toluidino)phenyl)- is a chemical compound that has gained significant attention in the scientific community for its unique properties and potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential applications of this compound and its mechanism of action.
Synthesemethoden
The synthesis of 1H-Tetrazole, 5-(o-(alpha,alpha,alpha-trifluoro-m-toluidino)phenyl)- involves the reaction of 5-amino-2-(trifluoromethyl)benzoic acid with sodium azide in the presence of a copper catalyst. The resulting product is then treated with acetic acid to remove the protecting group, which yields the final compound.
Wissenschaftliche Forschungsanwendungen
1H-Tetrazole, 5-(o-(alpha,alpha,alpha-trifluoro-m-toluidino)phenyl)- has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has shown promising results in the development of new drugs for the treatment of cancer and other diseases. It has also been used in materials science for the development of new materials with unique properties. Additionally, this compound has been used in analytical chemistry for the detection of various compounds.
Eigenschaften
CAS-Nummer |
13481-63-5 |
|---|---|
Produktname |
1H-Tetrazole, 5-(o-(alpha,alpha,alpha-trifluoro-m-toluidino)phenyl)- |
Molekularformel |
C14H10F3N5 |
Molekulargewicht |
305.26 g/mol |
IUPAC-Name |
2-(2H-tetrazol-5-yl)-N-[3-(trifluoromethyl)phenyl]aniline |
InChI |
InChI=1S/C14H10F3N5/c15-14(16,17)9-4-3-5-10(8-9)18-12-7-2-1-6-11(12)13-19-21-22-20-13/h1-8,18H,(H,19,20,21,22) |
InChI-Schlüssel |
JPEXITLSZOMSFC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=NNN=N2)NC3=CC=CC(=C3)C(F)(F)F |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=NNN=N2)NC3=CC=CC(=C3)C(F)(F)F |
Andere CAS-Nummern |
13481-63-5 |
Synonyme |
5-[2-[3-(Trifluoromethyl)anilino]phenyl]-1H-tetrazole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



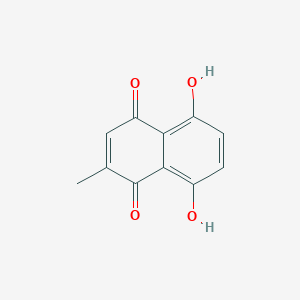
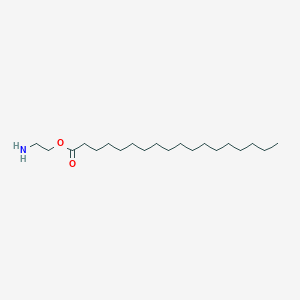


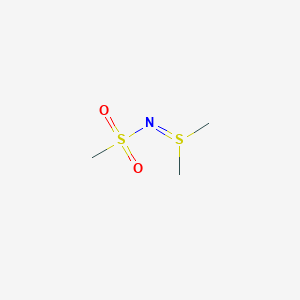
![[17-(6-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B79622.png)


